1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group. It is used as an intermediate in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Nucleophiles: Utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its participation in various chemical reactions. The compound interacts with molecular targets through its halogen and sulfanylmethyl groups, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluorobenzene: Similar in structure but lacks the sulfanylmethyl group.
1-Bromo-3-chloro-2,4,5-trifluorobenzene: Contains additional fluorine atoms.
Uniqueness
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-chloro-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-10-3-1-2-9(6-10)8-17-11-4-5-13(16)12(15)7-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRNEIVUUYQXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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